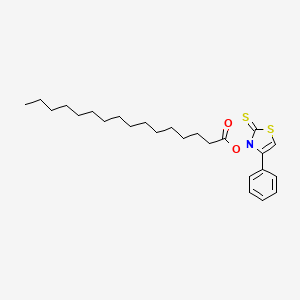
3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This specific compound is characterized by the presence of a hexadecanoyloxy group, a phenyl group, and a thione group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Hexadecanoyloxy Group: The hexadecanoyloxy group can be introduced through esterification reactions, where hexadecanoic acid reacts with the hydroxyl group of the thiazole derivative.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.
Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, warranting further investigation.
Industry:
Coatings and Paints: The compound can be used as an additive in coatings and paints to improve their durability and resistance to environmental factors.
Cosmetics: It can be incorporated into cosmetic formulations for its potential skin-protective properties.
Wirkmechanismus
The mechanism of action of 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating enzyme activity, the compound can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 3-(Hexadecanoyloxy)-2-(octadeca-9,10-dienoyloxy)propoxy]phosphonic acid
- Hexazinone
- Mosedipimod
Comparison:
- 3-(Hexadecanoyloxy)-4-phenyl-1,3-thiazole-2(3H)-thione is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties.
- 3-(Hexadecanoyloxy)-2-(octadeca-9,10-dienoyloxy)propoxy]phosphonic acid has a similar hexadecanoyloxy group but differs in its overall structure and applications.
- Hexazinone is a triazine herbicide with a different mechanism of action, primarily used in agriculture.
- Mosedipimod is a triacylglycerol derivative with applications in medicine, particularly in treating chemotherapy-induced conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
106130-34-1 |
|---|---|
Molekularformel |
C25H37NO2S2 |
Molekulargewicht |
447.7 g/mol |
IUPAC-Name |
(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl) hexadecanoate |
InChI |
InChI=1S/C25H37NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)28-26-23(21-30-25(26)29)22-18-15-14-16-19-22/h14-16,18-19,21H,2-13,17,20H2,1H3 |
InChI-Schlüssel |
PFYAHMRBNZMKTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)ON1C(=CSC1=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
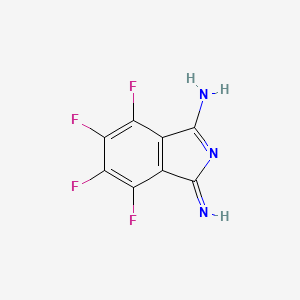
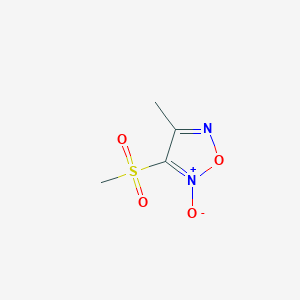
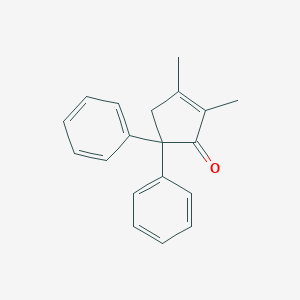
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
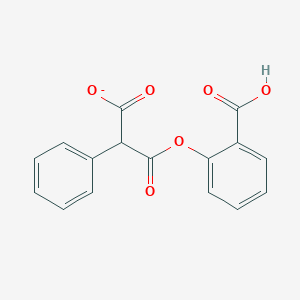
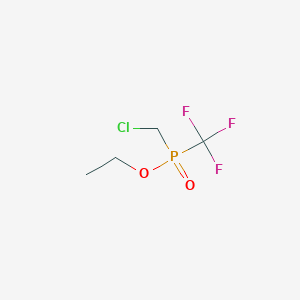
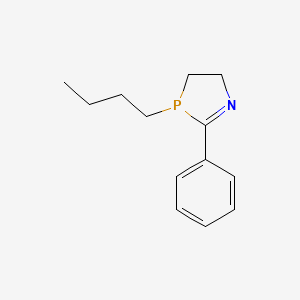
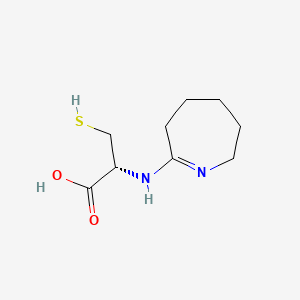
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
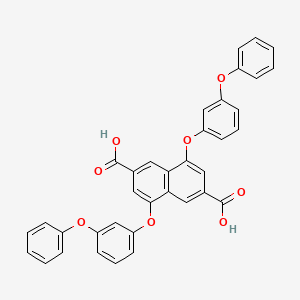

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)
